4,4'-Sulfonyldi(cyclohex-1-ene)
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Overview
Description
4,4’-Sulfonyldi(cyclohex-1-ene) is an organic compound characterized by the presence of a sulfonyl group bridging two cyclohexene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Sulfonyldi(cyclohex-1-ene) typically involves the reaction of cyclohexene with sulfonyl chloride under specific conditions. One common method is the Friedel-Crafts alkylation, where cyclohexene reacts with sulfonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of a sulfonium ion intermediate, which then undergoes nucleophilic attack by another cyclohexene molecule to form the final product .
Industrial Production Methods
Industrial production of 4,4’-Sulfonyldi(cyclohex-1-ene) may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4,4’-Sulfonyldi(cyclohex-1-ene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and thiols.
Substitution: Various substituted cyclohexene derivatives.
Scientific Research Applications
4,4’-Sulfonyldi(cyclohex-1-ene) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,4’-Sulfonyldi(cyclohex-1-ene) involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating various chemical reactions. In biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Cyclohexene: A simple cycloalkene with similar structural features but lacking the sulfonyl group.
Sulfonyl Chloride: A related compound used in the synthesis of sulfonyl derivatives.
Cyclohexylbenzene: Another cycloalkene derivative with different functional groups.
Uniqueness
4,4’-Sulfonyldi(cyclohex-1-ene) is unique due to the presence of the sulfonyl group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in organic synthesis and materials science.
Properties
CAS No. |
7566-01-0 |
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Molecular Formula |
C12H18O2S |
Molecular Weight |
226.34 g/mol |
IUPAC Name |
4-cyclohex-3-en-1-ylsulfonylcyclohexene |
InChI |
InChI=1S/C12H18O2S/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-3,5,11-12H,4,6-10H2 |
InChI Key |
NPHGCOZBGRHDEN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC=C1)S(=O)(=O)C2CCC=CC2 |
Origin of Product |
United States |
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